molecular formula C10H10O2 B047845 6-Hydroxy-1-tetralone CAS No. 3470-50-6

6-Hydroxy-1-tetralone

Cat. No.: B047845
CAS No.: 3470-50-6
M. Wt: 162.18 g/mol
InChI Key: FNSQPQKPPGALFA-UHFFFAOYSA-N
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Description

6-Hydroxy-1-tetralone, also known as 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone, is an organic compound with the molecular formula C10H10O2. It is a derivative of tetralone, featuring a hydroxyl group at the sixth position of the tetralone ring.

Safety and Hazards

6-Hydroxy-1-tetralone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 6-Hydroxy-1-tetralone are not explicitly mentioned in the retrieved sources .

Biochemical Analysis

Biochemical Properties

6-Hydroxy-1-tetralone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation process of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . This interaction is crucial for the synthesis of other compounds, such as 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the specific outcomes can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it participates in the demethylation process, leading to the formation of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxy-1-tetralone can be synthesized through the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone. The demethylation process typically involves the use of reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by hydroxylation at the desired position .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to ensure high yield and purity. The process involves the use of stainless steel coil reactors, where the reaction mixture is pumped at elevated temperatures and pressures to achieve the desired conversion .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (bromine, chlorine), nitric acid

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

  • 6-Methoxy-1-tetralone
  • 5-Hydroxy-1-tetralone
  • 7-Hydroxy-1-tetralone

Comparison: 6-Hydroxy-1-tetralone is unique due to the presence of the hydroxyl group at the sixth position, which significantly influences its chemical reactivity and biological activity. Compared to 6-Methoxy-1-tetralone, the hydroxyl group in this compound allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets. Similarly, the position of the hydroxyl group differentiates it from 5-Hydroxy-1-tetralone and 7-Hydroxy-1-tetralone, leading to distinct chemical and biological properties .

Properties

IUPAC Name

6-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQPQKPPGALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405488
Record name 6-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-50-6
Record name 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3470-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Methoxytetralone (50 g, 280 mmol) was suspended in glacial acetic acid (250 mL). Hydrobromic acid (47%; 500 mL) was added and the mixture was heated at reflux for 6 h, cooled to room temperature, and poured onto 500 g of crushed ice. After 1 h the precipitate was collected and recrystalized from ethanol to provide 32 g of 6-hydroxytetralone. Concentration of the mother liquor provided an additional 9 g of product, mp 149°-152° C.; 1H NMR (CDCl3) δ7.80 (d, 1H), 6.78 (d, 1H), 6.68 (s, 1H), 2.90 (t, 2H), 2.55 (t, 2H), 2.05 (m, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Methoxy-1-tetralone (80 g, 453 mmol) was taken up in 48% HBr (270 ml) at 4° C., then stirred at ambient temperature for 4 hr. Distilled H2O (1 l) was added with cooling to 4° C. and the precipitated solid was filtered, washed with H2O and recrystallised twice from EtOH-H2O (4:1) to afford 6-hydroxy-1-tetralone as a beige solid (59.7g, 368 mmol, 81%), Mp. 153-155° C., MS m/e=162.1 (M+).
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
270 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2 mols of 6-methoxy-1-tetralone are heated at 125° C. in 2 l of 48% strength aqueous hydrobromic acid for 3 hours. On cooling, the product precipitates and is filtered off with suction and dried. If necessary, it can be recrystallized from water.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

3.69 g of 6-methoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one was dissolved in 70 ml of anhydrous methylene chloride. The obtained solution was cooled in a dry ice-acetone bath. Thereafter, 36 ml of boron tribromide (a 1.0 M methylene chloride solution) was added thereto, and the obtained mixture was stirred at room temperature overnight. Thereafter, the reaction solution was again cooled in a dry ice-acetone bath. 36 ml of boron tribromide (a 1.0 M methylene chloride solution) was added thereto, and the obtained mixture was stirred at room temperature overnight. Thereafter, the reaction solution was poured into ice, and chloroform was then added thereto. An insoluble precipitate was removed by filtration. The organic layer was separated and then dried over anhydrous sodium sulfate. The obtained solution was passed through a glass filter filled with silica gel, and the solvent was removed under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 1.52 g of the subject compound.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-1-tetralone
Reactant of Route 2
6-Hydroxy-1-tetralone
Reactant of Route 3
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Reactant of Route 4
6-Hydroxy-1-tetralone
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-1-tetralone
Reactant of Route 6
6-Hydroxy-1-tetralone

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